molecular formula C6H7ClN2O2S B6176867 (2-chloropyridin-3-yl)methanesulfonamide CAS No. 1249611-72-0

(2-chloropyridin-3-yl)methanesulfonamide

Cat. No.: B6176867
CAS No.: 1249611-72-0
M. Wt: 206.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-3-yl)methanesulfonamide typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction: Products include sulfonic acids and sulfides.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

(2-chloropyridin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (2-chloropyridin-4-yl)methanesulfonamide
  • (2-chloropyridin-3-yl)ethanesulfonamide
  • (2-chloropyridin-3-yl)methanesulfonic acid

Uniqueness

(2-chloropyridin-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine atom and methanesulfonamide group make it a versatile intermediate for various chemical transformations and potential pharmaceutical applications .

Properties

CAS No.

1249611-72-0

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.